4-(2,6-Dichlorobenzoyl)piperazin-2-one
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Overview
Description
4-(2,6-Dichlorobenzoyl)piperazin-2-one is a chemical compound that belongs to the class of piperazinones It is characterized by the presence of a piperazine ring substituted with a 2,6-dichlorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dichlorobenzoyl)piperazin-2-one typically involves the reaction of piperazine with 2,6-dichlorobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dichlorobenzoyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atoms.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
4-(2,6-Dichlorobenzoyl)piperazin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Material Science: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 4-(2,6-Dichlorobenzoyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in a disease process .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dichlorobenzoyl)piperazin-2-one
- 4-(2,3-Dichlorobenzoyl)piperazin-2-one
- 4-(2,5-Dichlorobenzoyl)piperazin-2-one
Uniqueness
4-(2,6-Dichlorobenzoyl)piperazin-2-one is unique due to its specific substitution pattern on the benzoyl group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets .
Properties
Molecular Formula |
C11H10Cl2N2O2 |
---|---|
Molecular Weight |
273.11 g/mol |
IUPAC Name |
4-(2,6-dichlorobenzoyl)piperazin-2-one |
InChI |
InChI=1S/C11H10Cl2N2O2/c12-7-2-1-3-8(13)10(7)11(17)15-5-4-14-9(16)6-15/h1-3H,4-6H2,(H,14,16) |
InChI Key |
HHPIBCMXAYHSDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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